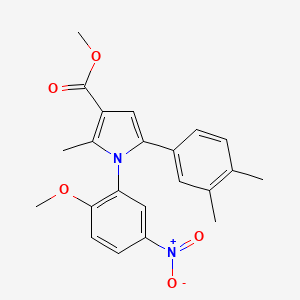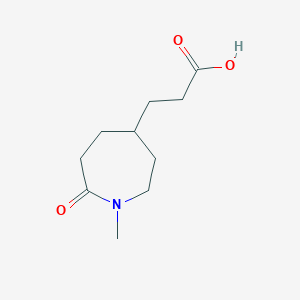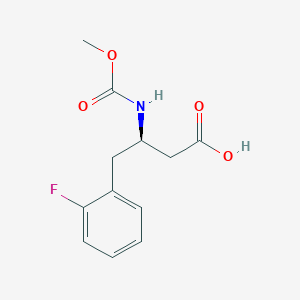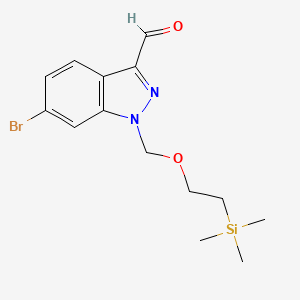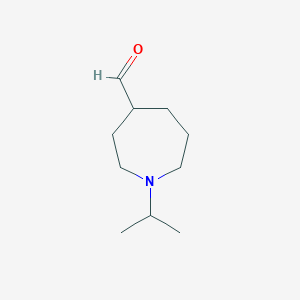
1-(Propan-2-yl)azepane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)azepane-4-carbaldehyde is a chemical compound with the molecular formula C10H19NO It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)azepane-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an aldehyde in the presence of a catalyst can lead to the formation of the azepane ring. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Propan-2-yl)azepane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(Propan-2-yl)azepane-4-carboxylic acid.
Reduction: Formation of 1-(Propan-2-yl)azepane-4-methanol.
Substitution: Formation of various N-substituted azepane derivatives.
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)azepane-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Propan-2-yl)azepane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .
Comparación Con Compuestos Similares
1-(Propan-2-yl)piperidine-4-carbaldehyde: Similar structure but with a six-membered ring.
1-(Propan-2-yl)morpholine-4-carbaldehyde: Contains an oxygen atom in the ring.
1-(Propan-2-yl)pyrrolidine-4-carbaldehyde: Contains a five-membered ring.
Uniqueness: 1-(Propan-2-yl)azepane-4-carbaldehyde is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structure allows for greater flexibility and potential for diverse chemical modifications compared to its six- and five-membered counterparts.
Propiedades
Número CAS |
1259077-50-3 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-propan-2-ylazepane-4-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-9(2)11-6-3-4-10(8-12)5-7-11/h8-10H,3-7H2,1-2H3 |
Clave InChI |
ATZQIZSXZLLCFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCC(CC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
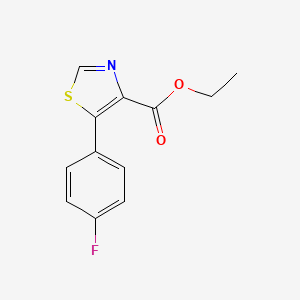
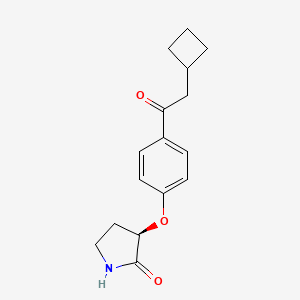
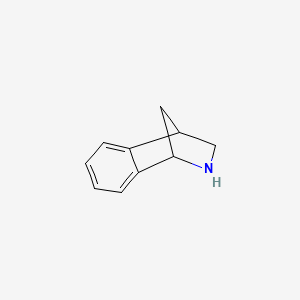


![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
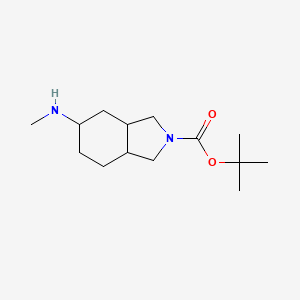
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
